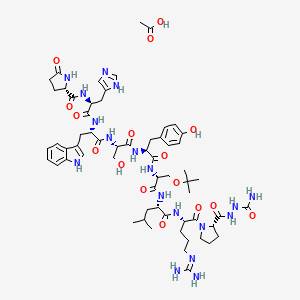![molecular formula C13H9F3N4 B1662939 3-メチル-6-[3-(トリフルオロメチル)フェニル]-[1,2,4]トリアゾロ[4,3-b]ピリダジン CAS No. 66548-69-4](/img/structure/B1662939.png)
3-メチル-6-[3-(トリフルオロメチル)フェニル]-[1,2,4]トリアゾロ[4,3-b]ピリダジン
概要
説明
CL 218872は、科学研究で使用される鎮静薬および睡眠薬です。 トリアゾラムなどの鎮静睡眠薬ベンゾジアゼピン系薬物と同様の効果がありますが、構造的に異なり、非ベンゾジアゼピン系睡眠薬に分類されます。 CL 218872は、α1サブタイプに選択的なγ-アミノ酪酸A(GABA A)部分アゴニストです .
科学的研究の応用
CL 218872 is primarily used in scientific research due to its sedative, hypnotic, anxiolytic, anticonvulsant, and amnestic properties. It is a GABA A partial agonist selective for the alpha1 subtype, making it useful in studies related to the central nervous system. Its applications include:
Neuroscience: Studying the effects of GABA A receptor modulation.
Pharmacology: Investigating the pharmacological properties of nonbenzodiazepine hypnotics.
Medicine: Exploring potential therapeutic uses for anxiety and seizure disorders
生化学分析
Biochemical Properties
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine acts as a selective agonist at the BZ I benzodiazepine receptor . This receptor is part of the gamma-aminobutyric acid (GABA)A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening. This interaction results in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .
Cellular Effects
The cellular effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine are primarily observed in neurons where it modulates GABAergic signaling . By enhancing GABAergic inhibition, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The increased inhibitory tone can lead to reduced neuronal excitability, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .
Molecular Mechanism
At the molecular level, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects by binding to the benzodiazepine site on the GABA(A) receptor . This binding enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s selective agonist activity at the BZ I receptor subtype is particularly significant, as this subtype is associated with anxiolytic and anticonvulsant effects without the sedative properties typically seen with non-selective benzodiazepine receptor agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time . The compound is stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of GABAergic signaling observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models . At lower doses, the compound exhibits anxiolytic and anticonvulsant effects without significant sedation . At higher doses, the compound can induce sedation and motor impairment, indicating a threshold effect . Toxicity studies have shown that extremely high doses can lead to adverse effects, including respiratory depression and lethality .
Metabolic Pathways
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is primarily within the neuronal cell membrane, where it interacts with the GABA(A) receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
準備方法
CL 218872の合成には、いくつかの段階があります。
3-トリフルオロメチルベンズアルデヒドとモルホリンおよびシアン化カリウムとの反応: この反応は、テトラヒドロフラン(THF)中で還流状態のp-トルエンスルホン酸によって触媒され、α-(3-トリフルオロメチルフェニル)-4-モルホリンアセトニトリルを生成します。
アクリル酸エチルとの縮合: THF中の水酸化カリウム(KOH)を使用すると、この段階でγ-シアノ-γ-(3-トリフルオロメチルフェニル)-4-モルホリン酪酸エチルエステルが得られます。
ヒドラジンによる環化: エタノールを還流させてエステルを環化し、4,5-ジヒドロ-6-(3-トリフルオロメチルフェニル)-3(2H)-ピリダジノンを生成します。
脱水素化: 熱い酢酸中の臭素で処理すると、化合物が6-(3-トリフルオロメチルフェニル)-3(2H)-ピリダジノンに脱水素化されます。
オキシ塩化リンとの反応: 100°Cで、この反応により3-クロロ-6-(3-トリフルオロメチルフェニル)ピリダジンが生成されます。
最終的な環化: 最終生成物であるCL 218872は、n-ブタノールを還流させてアセチルヒドラジンと環化させることにより得られます.
化学反応の分析
CL 218872は、さまざまな種類の化学反応を受けます。
酸化: この化合物は、熱い酢酸中の臭素などの試薬を使用して酸化することができます。
環化: 環化反応は、その合成において不可欠であり、ヒドラジンやアセチルヒドラジンなどの試薬が関与します。
科学研究への応用
CL 218872は、鎮静、睡眠、不安解消、抗けいれん、および健忘効果があるため、主に科学研究で使用されています。 これは、α1サブタイプに選択的なGABA A部分アゴニストであり、中枢神経系に関連する研究に役立ちます。 その用途には、以下が含まれます。
神経科学: GABA A受容体の調節の影響の研究。
薬理学: 非ベンゾジアゼピン系睡眠薬の薬理学的特性の調査。
作用機序
CL 218872は、GABA A受容体、特にα1サブタイプで部分アゴニストとして作用します。 この相互作用は、GABAの抑制効果を高め、鎮静効果と不安解消効果をもたらします。 この化合物は、α2またはα3サブユニットを含む受容体よりも、α1サブユニットを含むGABA A受容体に選択的に結合します .
類似の化合物との比較
CL 218872は、ベンゾジアゼピンとは構造的に異なりますが、同様の薬理学的効果を共有しています。 これは、トリアゾラムやゾルピデムなどの化合物と比較されます。
トリアゾラム: 鎮静睡眠作用のあるベンゾジアゼピン。
ゾルピデム: 同様の睡眠効果を持つイミダゾピリジン誘導体
GABA A受容体のα1サブタイプに対するCL 218872の選択性は、これらの化合物とは異なり、研究目的のために独自のプロフィールを提供します。
類似化合物との比較
CL 218872 is structurally distinct from benzodiazepines but shares similar pharmacological effects. It is comparable to compounds like triazolam and zolpidem:
Triazolam: A benzodiazepine with sedative-hypnotic properties.
Zolpidem: An imidazopyridine derivative with similar hypnotic effects
CL 218872’s selectivity for the alpha1 subtype of GABA A receptors distinguishes it from these compounds, offering a unique profile for research purposes.
特性
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQUXNJZHGPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216728 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-69-4 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CL 218872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CL-218872 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














